1-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperidine-4-carboxamide
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Overview
Description
1-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperidine-4-carboxamide is a synthetic compound with the molecular formula C22H22N2O4 and a molecular weight of 378.428
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperidine-4-carboxamide involves multiple steps. One common method includes the reaction of 6-hydroxy-2-oxo-7-phenylchromen-4-ylmethyl chloride with piperidine-4-carboxamide under controlled conditions. The reaction is typically carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
1-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate
- 1-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperidine-4-carboxamide
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets
Biological Activity
1-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperidine-4-carboxamide, also known by its CAS number 905014-98-4, is a synthetic compound with potential therapeutic applications. Its unique molecular structure, characterized by a chromenone moiety and a piperidine ring, suggests various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of this compound is C22H22N2O4, with a molecular weight of approximately 378.43 g/mol. The compound features a hydroxyl group and a carbonyl group that contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : It could modulate the activity of certain receptors, influencing cellular signaling pathways.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The hydroxyl group in the chromenone structure is believed to scavenge free radicals, thereby protecting cells from oxidative stress .
Anti-inflammatory Effects
Coumarin derivatives have been extensively studied for their anti-inflammatory effects. Preliminary studies suggest that this compound may reduce pro-inflammatory cytokines in vitro, indicating potential therapeutic use in inflammatory diseases .
Anticancer Potential
The compound's structural features suggest it may possess anticancer properties. Similar compounds have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . For instance, studies have demonstrated that derivatives of coumarins can effectively inhibit tumor growth in preclinical models.
Case Studies
- In Vitro Studies : In laboratory settings, the compound has been tested against human cancer cell lines (e.g., A431 and Jurkat), showing promising results in reducing cell viability and inducing apoptosis at specific concentrations .
- Animal Models : Preliminary animal studies have indicated that administration of this compound leads to reduced tumor size in xenograft models, suggesting its potential as an anticancer agent .
- Mechanistic Insights : Molecular docking studies have revealed that the compound binds effectively to target proteins associated with cancer progression, supporting its role as a potential drug candidate .
Data Summary
Property | Details |
---|---|
Molecular Formula | C22H22N2O4 |
Molecular Weight | 378.43 g/mol |
CAS Number | 905014-98-4 |
Biological Activities | Antioxidant, Anti-inflammatory, Anticancer |
Mechanisms of Action | Enzyme inhibition, Receptor modulation |
Properties
IUPAC Name |
1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c23-22(27)15-6-8-24(9-7-15)13-16-10-21(26)28-20-12-17(19(25)11-18(16)20)14-4-2-1-3-5-14/h1-5,10-12,15,25H,6-9,13H2,(H2,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRQJBRVLILRDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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